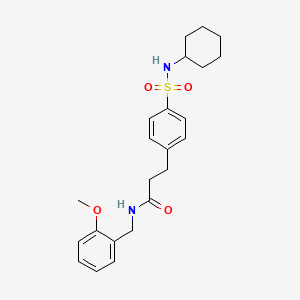
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects and has been studied extensively in various research studies.
作用机制
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is not fully understood. However, studies have shown that this compound acts on various targets in the central nervous system, including voltage-gated sodium channels, TRPV1 channels, and GABA receptors. These targets are involved in the regulation of pain, inflammation, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. This compound has also been shown to exhibit anticonvulsant properties and may have potential use in the treatment of epilepsy. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide is its low toxicity profile. This makes it a promising candidate for further research and potential therapeutic applications. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain lab experiments.
未来方向
There are several future directions for research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide. One potential direction is to further study its potential use in the treatment of neuropathic pain and other neurological disorders. Additionally, further research can be done to understand the exact mechanism of action of this compound and identify additional targets in the central nervous system. Finally, research can be done to optimize the synthesis method of this compound to obtain higher yields and purity.
合成方法
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide involves the condensation of 4-aminobenzenesulfonamide and 2-methoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with cyclohexyl isocyanate to obtain the final product. This synthetic method has been optimized and studied in various research studies to obtain high yields and purity of the compound.
科学研究应用
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in various animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
属性
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-29-22-10-6-5-7-19(22)17-24-23(26)16-13-18-11-14-21(15-12-18)30(27,28)25-20-8-3-2-4-9-20/h5-7,10-12,14-15,20,25H,2-4,8-9,13,16-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZZVQSJNZMCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)

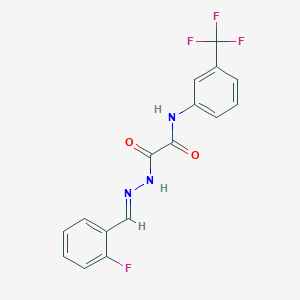
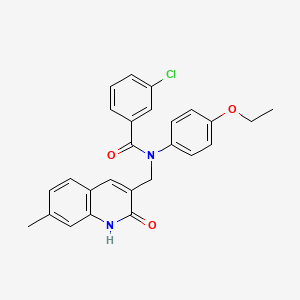
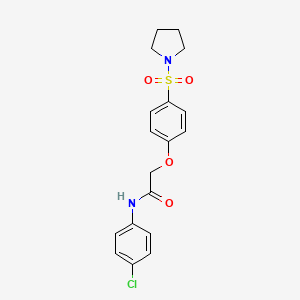
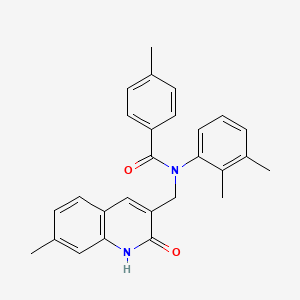

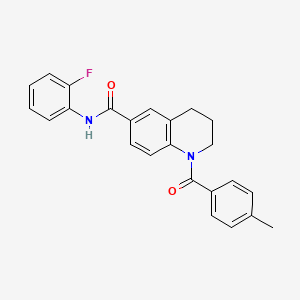
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chlorophenyl)acetamide](/img/structure/B7698559.png)
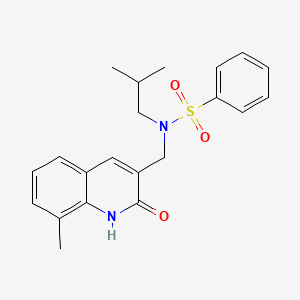
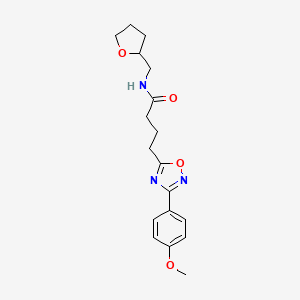

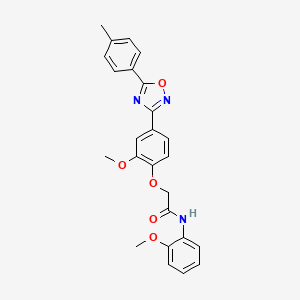
![2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698604.png)